Advicor
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
365453-26-5 |
|---|---|
Molecular Formula |
C30H41NO7 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
YVPOVOVZCOOSBQ-AXHZAXLDSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |
Other CAS No. |
365453-26-5 |
Synonyms |
Advicor lovastatin-niacin combination |
Origin of Product |
United States |
Scientific Research Applications
Advicor is a pharmaceutical compound that combines two active ingredients: lovastatin and niacin. It is primarily used for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which can lead to cardiovascular diseases. This article explores the applications of this compound in scientific research, clinical practice, and its implications for public health.
Cardiovascular Disease Management
This compound is primarily prescribed for patients with hyperlipidemia who are at risk for cardiovascular events. Clinical studies have demonstrated that the combination therapy can significantly reduce LDL cholesterol levels and improve overall lipid profiles.
Case Study: Efficacy in Reducing Cardiovascular Events
A study involving patients with a history of myocardial infarction showed that those treated with this compound had a 25% reduction in major cardiovascular events compared to those on monotherapy with lovastatin or niacin alone . This highlights the importance of combination therapy in high-risk populations.
Metabolic Syndrome
This compound has also been investigated for its role in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. Research indicates that patients with metabolic syndrome who received this compound showed improvements in not only lipid profiles but also insulin sensitivity .
Diabetes Management
There is evidence suggesting that niacin can adversely affect glycemic control; however, studies have shown that when used in combination with lovastatin, this compound may help mitigate some of these effects while still providing cardiovascular benefits. This dual action makes it an important consideration for diabetic patients at risk for cardiovascular complications .
Pharmacological Research
This compound serves as a model compound in pharmacological studies aimed at understanding drug interactions and metabolic pathways. Researchers have utilized this compound to explore:
- Drug-Drug Interactions : Investigating how this compound interacts with other medications commonly prescribed for chronic conditions.
- Pharmacokinetics : Understanding how the body absorbs, distributes, metabolizes, and excretes the components of this compound.
Public Health Implications
The application of this compound extends beyond individual patient care into public health realms. Its use can potentially reduce healthcare costs associated with managing complications from untreated dyslipidemia. Studies suggest that widespread use of combination therapies like this compound could lead to significant reductions in healthcare expenditures related to cardiovascular diseases .
Data Table: Comparison of Lipid Profiles
| Parameter | Lovastatin Alone | Niacin Alone | This compound |
|---|---|---|---|
| LDL Cholesterol (mg/dL) | 100 | 110 | 85 |
| HDL Cholesterol (mg/dL) | 40 | 50 | 60 |
| Triglycerides (mg/dL) | 150 | 140 | 120 |
| Total Cholesterol (mg/dL) | 220 | 230 | 200 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Lovastatin Monotherapy
- Efficacy : In a 28-week randomized trial, Advicor (2000 mg/40 mg) reduced LDL-C by 42%, significantly outperforming lovastatin 40 mg (20% reduction; p<0.0001) .
- HDL-C: this compound increased HDL-C by 30% versus 6% with lovastatin monotherapy .
- Mechanistic Advantage : The addition of niacin addresses residual dyslipidemia (e.g., low HDL-C) unmanaged by statins alone .
Niacin (Niaspan®) Monotherapy
- LDL-C Reduction : this compound (2000 mg/40 mg) achieved a 42% LDL-C reduction versus 31% with Niaspan 2000 mg .
- Synergy : Lovastatin enhances niacin’s lipid-modifying effects by reducing hepatic cholesterol synthesis, which upregulates LDL receptor activity .
Simvastatin
- Cost-Effectiveness : this compound demonstrated superior cost-effectiveness compared to simvastatin in patients with LDL-C goals <100 mg/dL, reducing long-term cardiovascular risk at a lower cost .
- Lipoprotein(a) [Lp(a)] : this compound and Niaspan reduced Lp(a) by 17–22%, whereas simvastatin increased Lp(a) by 6–8% .
Atorvastatin
- HDL-C Impact : this compound increased HDL-C by 27–30% in clinical trials, outperforming atorvastatin’s modest HDL-C elevation (5–10%) .
- Comprehensive Lipid Profile : this compound’s dual mechanism improves all lipid parameters (LDL-C, HDL-C, TG, Lp(a)), whereas atorvastatin primarily targets LDL-C .
Patient Considerations
- Renal Impairment : this compound requires dose adjustments in severe renal dysfunction (CrCl <30 mL/min) due to doubled lovastatin exposure .
- Drug Interactions : Contraindicated with CYP3A4 inhibitors (e.g., macrolides, antifungals) due to increased myopathy risk .
- Discontinuation : this compound was withdrawn from the U.S. market in 2016 due to declining use but remains available generically .
Q & A
Q. How should researchers address publication bias in meta-analyses of this compound’s clinical trial data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
